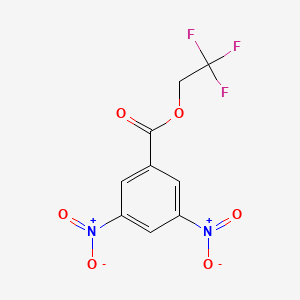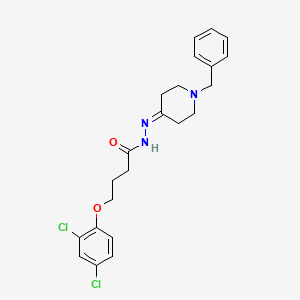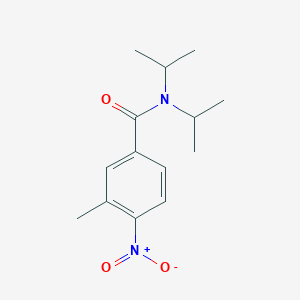
2,2,2-Trifluoroethyl 3,5-dinitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoroethyl 3,5-dinitrobenzoate is an organic compound that features a trifluoroethyl group attached to a 3,5-dinitrobenzoate moiety This compound is of interest due to its unique chemical properties, which are influenced by the presence of both trifluoroethyl and dinitrobenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with 2,2,2-trifluoroethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane or toluene, to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve the overall green chemistry profile of the process .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl 3,5-dinitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The electron-withdrawing nature of the trifluoroethyl group makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups in the dinitrobenzoate moiety can be reduced to amines under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases, yielding 3,5-dinitrobenzoic acid and 2,2,2-trifluoroethanol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride are commonly used.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are employed.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives of this compound.
Reduction: 2,2,2-Trifluoroethyl 3,5-diaminobenzoate.
Hydrolysis: 3,5-Dinitrobenzoic acid and 2,2,2-trifluoroethanol.
Scientific Research Applications
2,2,2-Trifluoroethyl 3,5-dinitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with enhanced metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl 3,5-dinitrobenzoate is primarily influenced by its electron-withdrawing trifluoroethyl group and the reactive nitro groups. These functional groups can interact with various molecular targets, including enzymes and receptors, altering their activity and leading to specific biological effects. The compound’s ability to undergo nucleophilic substitution and reduction reactions also plays a role in its mechanism of action, as these transformations can modulate its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethyl benzoate: Lacks the nitro groups, resulting in different reactivity and applications.
3,5-Dinitrobenzoic acid: Does not contain the trifluoroethyl group, leading to distinct chemical properties and uses.
2,2,2-Trifluoroethanol: A simpler molecule with different applications, primarily as a solvent and reagent in organic synthesis.
Uniqueness
2,2,2-Trifluoroethyl 3,5-dinitrobenzoate is unique due to the combination of the trifluoroethyl and dinitrobenzoate groups. This combination imparts distinct electronic properties and reactivity, making it valuable in various research and industrial applications. The presence of both electron-withdrawing and reactive functional groups allows for a wide range of chemical transformations and interactions with biological targets, setting it apart from similar compounds .
Properties
CAS No. |
350-18-5 |
|---|---|
Molecular Formula |
C9H5F3N2O6 |
Molecular Weight |
294.14 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C9H5F3N2O6/c10-9(11,12)4-20-8(15)5-1-6(13(16)17)3-7(2-5)14(18)19/h1-3H,4H2 |
InChI Key |
AHFSVZKGXLGRBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-iodo-2,6-dimethylphenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12470752.png)
![4-(benzyloxy)phenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12470758.png)
![N-(4-bromo-2-methylphenyl)-3,4-dichloro-N-[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)methyl]benzamide](/img/structure/B12470771.png)
![N-[4-(2-chlorophenoxy)phenyl]-2-(3-chlorophenyl)-3,6,8-trimethylquinoline-4-carboxamide](/img/structure/B12470774.png)
![1-(4-{2-[(3,4-dimethylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-3-carboxamide](/img/structure/B12470783.png)
![3-(Chloromethyl)-4-[(3-chlorophenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B12470789.png)
![2-(4-Bromophenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12470795.png)

![N-(4-methylbenzyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12470810.png)
![N-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12470816.png)
![3-(azepan-1-ylsulfonyl)-4-chloro-N-[3-(propan-2-yloxy)propyl]benzamide](/img/structure/B12470817.png)

![Ethyl 4-{[(6-methyl-2-phenylquinolin-4-yl)carbonyl]amino}benzoate](/img/structure/B12470827.png)

